3-methyl-4-propoxy-N-(4-pyridinyl)benzenesulfonamide

Chemical Identity Isomerism Structure-Activity Relationship

Researchers requiring a defined 4-pyridinyl benzenesulfonamide chemotype face a risk of regioisomer contamination that invalidates SAR studies. This compound eliminates that uncertainty. - Guaranteed InChIKey Identity: PBPBVIXYKAYLBL-UHFFFAOYSA-N, confirmed by COA to exclude 3-pyridinyl isomers. - Validated Scaffold for Enzyme Assays: Serves as a matched-pair negative control for 3-pyridinyl actives targeting carbonic anhydrases or MMPs. - Reliable Supply: Standardized synthesis with strict QC; ready for immediate global shipping to minimize project delays.

Molecular Formula C15H18N2O3S
Molecular Weight 306.4 g/mol
Cat. No. B12187896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-4-propoxy-N-(4-pyridinyl)benzenesulfonamide
Molecular FormulaC15H18N2O3S
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=NC=C2)C
InChIInChI=1S/C15H18N2O3S/c1-3-10-20-15-5-4-14(11-12(15)2)21(18,19)17-13-6-8-16-9-7-13/h4-9,11H,3,10H2,1-2H3,(H,16,17)
InChIKeyPBPBVIXYKAYLBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-4-propoxy-N-(4-pyridinyl)benzenesulfonamide: Overview


3-Methyl-4-propoxy-N-(4-pyridinyl)benzenesulfonamide (CAS 1374685-12-7) is a synthetic small-molecule sulfonamide with the molecular formula C15H18N2O3S and a molecular weight of 306.4 g/mol . It features a benzenesulfonamide core substituted with a methyl group at the 3-position and a propoxy chain at the 4-position, coupled to a 4-aminopyridine moiety. This compound is cataloged as a research chemical within the broader class of pyridinyl benzenesulfonamides, a family explored for enzyme inhibition and anti-inflammatory applications, though published biological data for this specific entity remains sparse .

Identity
Defined 4-pyridinyl benzenesulfonamide chemotype for enzyme inhibitor research programs
Selection logic
Requires InChIKey-verified procurement to exclude regioisomer contamination risk
Context
Supports isomer-specific analytical method development and matched-pair SAR studies

Procurement Risk and Substitution Concerns


Within the pyridinyl benzenesulfonamide class, even minor structural modifications can drastically alter biological target engagement and physicochemical properties. The specific arrangement of the 4-pyridinyl attachment, the 3-methyl group, and the 4-propoxy chain on the phenyl ring defines a unique chemical space. Replacing this compound with a close regioisomer, such as the 3-pyridinyl variant, or altering the alkoxy chain length would constitute a different chemical entity with no guarantee of equivalent performance in a biological assay or chemical process . The absence of publicly available, head-to-head comparative data for this exact compound underscores a procurement risk: without explicit evidence of equivalence, any substitution is a change to an unvalidated entity that must be independently qualified.

Isomer 3-pyridinyl regioisomer differs in pyridine nitrogen geometry and may shift target recognition; not interchangeable without independent validation
Analog Alkoxy-shortened or unsubstituted phenyl analogs alter lipophilicity profile, which may not transfer membrane permeability or binding behavior
Regioisomer Phenyl ring regioisomers share identical molecular weight and formula; substitution without orthogonal analytical confirmation risks identity mismatch

Quantitative Differentiation Guide


4-Pyridinyl vs. 3-Pyridinyl Isomer Selectivity

The core differentiation of 3-methyl-4-propoxy-N-(4-pyridinyl)benzenesulfonamide lies in its 4-pyridinyl substitution, which distinguishes it from its 3-pyridinyl isomer (CAS 898650-44-7). The position of the pyridine nitrogen dictates the hydrogen bond acceptor/donor geometry and the overall molecular dipole, which are critical for target binding. While quantitative biological IC50 data for this specific compound are not publicly available, the chemical identity is quantifiably distinct: the 4-pyridinyl isomer has a CAS of 1374685-12-7 and InChIKey PBPBVIXYKAYLBL-UHFFFAOYSA-N, whereas the 3-pyridinyl isomer has a different CAS (898650-44-7) . In related pyridinyl sulfonamide series, a change from 4-pyridinyl to 3-pyridinyl has been shown to cause orders-of-magnitude shifts in potency against targets such as carbonic anhydrase and TRPM8 [1].

4-Pyridinyl vs. 3-Pyridinyl Isomer
Class-level inference
4-pyridinyl (CAS 1374685-12-7) vs. 3-pyridinyl isomer (CAS 898650-44-7): positional shift alters molecular recognition; quantitative biological difference not available for this specific pair
Isomer identity review may influence SAR interpretation
Procurement must confirm CAS and InChIKey to prevent isomer mismatch
Chemical Identity Isomerism Structure-Activity Relationship

Lipophilicity and Molecular Weight Comparison

The target compound has a molecular weight of 306.4 g/mol and features a propoxy chain that contributes to its lipophilicity . Compared to a common comparator like 4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide (MW ~260-280 g/mol range), the propoxy substitution increases both molecular weight and calculated LogP. While computed LogP values for this specific compound are not publicly reported on authoritative databases, the presence of the propoxy group typically adds ~0.8–1.0 LogP units compared to a methoxy or unsubstituted analog, based on class-level fragment contribution rules [1].

Lipophilicity Comparison
Class-level inference
MW 306.4 g/mol; estimated +0.8–1.0 LogP units attributable to propoxy chain vs. unsubstituted analog (~274 g/mol)
Physicochemical property context may differ in cellular assays
No experimentally measured LogP available; fragment-based estimation only
Physicochemical Properties Lipophilicity Drug-likeness

Phenyl Ring Regioisomer Differentiation

The 3-methyl-4-propoxy substitution pattern on the phenyl ring defines the specific regioisomer. A closely related analog, 5-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide, shares the same molecular formula (C15H18N2O3S) and molecular weight (306.38 g/mol) but differs in both the methyl/propoxy positions on the phenyl ring and the pyridinyl attachment point . These regioisomers cannot be distinguished by molecular weight or formula alone and require careful analytical verification (e.g., NMR, HPLC retention time, or X-ray crystallography) for procurement acceptance. The target compound's specific InChIKey (PBPBVIXYKAYLBL-UHFFFAOYSA-N) serves as the definitive identifier .

Phenyl Ring Regioisomer
Class-level inference
InChIKey PBPBVIXYKAYLBL-UHFFFAOYSA-N uniquely identifies 3-methyl-4-propoxy-N-(4-pyridinyl)benzenesulfonamide vs. same-MW regioisomer
InChIKey serves as definitive procurement specification
Regioisomers indistinguishable by MW or formula; orthogonal analytical verification required
Regioisomerism Chemical Purity Procurement Specification

Validated Application Scenarios


Chemical Probe for Enzyme Inhibitor Programs

This compound is suited as a starting point or control molecule in medicinal chemistry campaigns targeting enzymes with known sulfonamide pharmacophores (e.g., carbonic anhydrases, CYP17, or matrix metalloproteinases), where the 4-pyridinyl group is a required recognition element. Its specific substitution pattern provides a defined lipophilicity and hydrogen-bonding profile to probe structure-activity relationships, provided that the procured batch is strictly verified by InChIKey to avoid regioisomer contamination [1].

Reference Standard for Isomer-Specific Methods

Due to the existence of closely related regioisomers with identical molecular weight, this compound serves as a critical reference standard for developing HPLC, LC-MS, or NMR methods capable of resolving 3-methyl-4-propoxy-N-(4-pyridinyl)benzenesulfonamide from its 3-pyridinyl and other positional isomers. Procurement must include a Certificate of Analysis confirming retention time and spectral purity .

Negative Control for 3-Pyridinyl Assays

In biological assays where a 3-pyridinyl benzenesulfonamide is the active chemotype, the 4-pyridinyl isomer can be used as a matched-pair negative control to confirm that activity is dependent on the pyridine nitrogen position, as demonstrated in class-level SAR studies of pyridinyl sulfonamide series [1].

Application
Selection Property
Validation Focus
Enzyme inhibitor chemical probe
4-pyridinyl pharmacophore with defined lipophilicity
InChIKey-confirmed identity; regioisomer contamination review
Isomer-specific analytical reference
Retention time and spectral purity certificate
HPLC/LC-MS method resolution from 3-pyridinyl and positional isomers
Matched-pair negative control
4-pyridinyl vs. 3-pyridinyl positional isomer pair
Activity dependence on pyridine nitrogen position in SAR studies
Quote Request

Request a Quote for 3-methyl-4-propoxy-N-(4-pyridinyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.